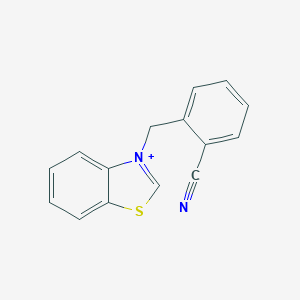![molecular formula C27H24N2O3S B282166 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE](/img/structure/B282166.png)
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a diphenylcyclohexene core, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through a cyclization reaction, followed by the introduction of the amino group via nucleophilic substitution. The diphenylcyclohexene core is then constructed through a series of condensation and cyclization reactions. Finally, the carbothioamide group is introduced using thiourea under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The diphenylcyclohexene core may facilitate binding to hydrophobic pockets in proteins, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,3R)-2-[(1,3-benzodioxol-5-ylmethyl)(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide .
- **2-[(1,3-benzodioxol-5-ylmethyl)amino]ethanol .
Uniqueness
The uniqueness of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H24N2O3S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-6-oxo-N,4-diphenylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H24N2O3S/c30-23-15-20(19-7-3-1-4-8-19)14-22(26(23)27(33)29-21-9-5-2-6-10-21)28-16-18-11-12-24-25(13-18)32-17-31-24/h1-13,20,28H,14-17H2,(H,29,33) |
InChI Key |
NRTVOHQJNRSAOJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
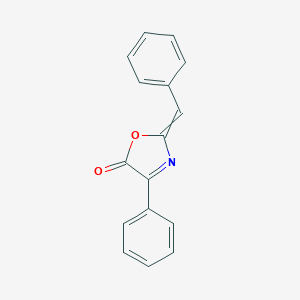
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
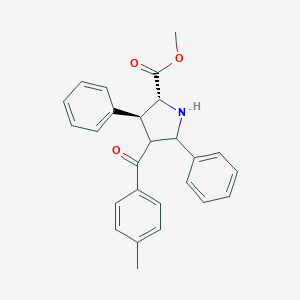
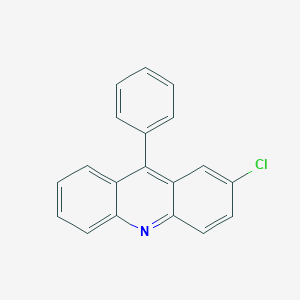
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
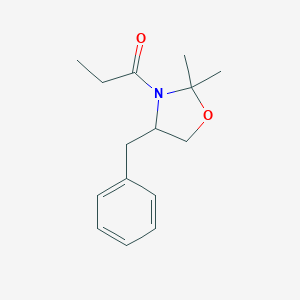
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
